![molecular formula C14H7ClF3N3O2 B15174106 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione CAS No. 918961-33-8](/img/structure/B15174106.png)
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other signaling proteins, leading to changes in cell signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1H-indazole-4,7-dione: Similar structure but lacks the trifluoromethyl group.
6-Bromo-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but with a bromine atom instead of chlorine.
5-[4-(Trifluoromethyl)anilino]-1H-indazole-4,7-dione: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Número CAS |
918961-33-8 |
|---|---|
Fórmula molecular |
C14H7ClF3N3O2 |
Peso molecular |
341.67 g/mol |
Nombre IUPAC |
6-chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-9-11(12(22)8-5-19-21-10(8)13(9)23)20-7-3-1-6(2-4-7)14(16,17)18/h1-5,20H,(H,19,21) |
Clave InChI |
UQNFSLKPDVTAOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


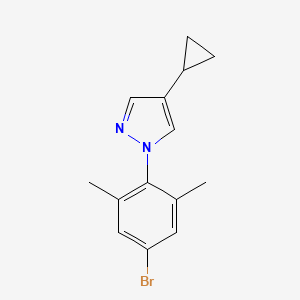
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
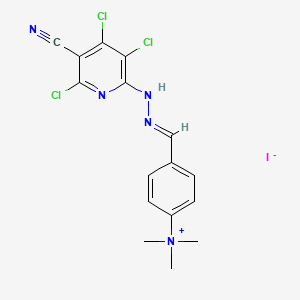
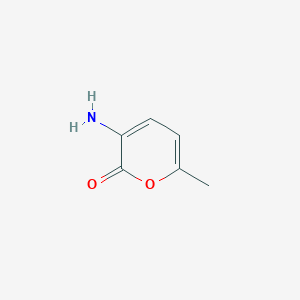
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
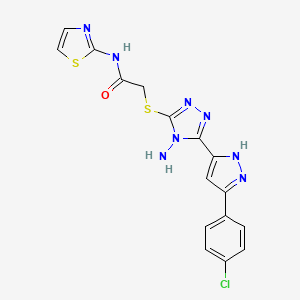
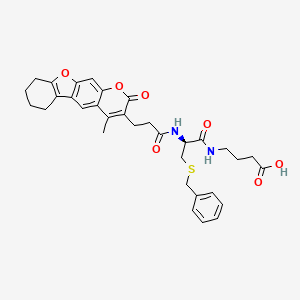
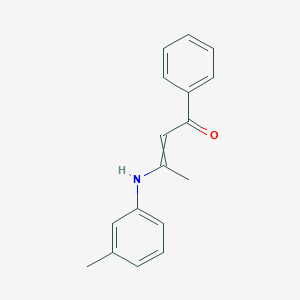
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)

